molecular formula C3H4N4OS B3034829 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 23702-90-1

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B3034829
CAS No.: 23702-90-1
M. Wt: 144.16 g/mol
InChI Key: TZKRXCKERSCAQY-UHFFFAOYSA-N
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Description

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one (CAS 23702-90-1) is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry research . This compound features a 1,2,4-triazinone core, a scaffold recognized as a privileged structure in drug discovery due to its wide range of biological activities . Researchers value this and similar triazine derivatives for their potential as inhibitors, with studies showing applications in the development of agents with antimicrobial, antiproliferative, and antiviral properties . The compound's structure, which includes both amino and sulfanyl functional groups, makes it a valuable precursor for further chemical modifications and the synthesis of more complex fused heterocyclic systems, such as thiazolo[3,2-b]triazines and triazolo[4,3-b]triazines, which are often explored for their biological efficacy . This product is supplied with a typical purity of 98% and is available for immediate purchase in quantities ranging from 500mg to 5g . It is intended for use in research and development as a chemical building block and is strictly for laboratory use. This product is For Research Use Only. Not for human or other use.

Properties

IUPAC Name

4-amino-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-7-2(8)1-5-6-3(7)9/h1H,4H2,(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKRXCKERSCAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)N(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazinone compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazinones .

Scientific Research Applications

The applications of 4-amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one are primarily in laboratory research . This chemical compound, also known as this compound (CAS# 23702-90-1), is a useful research chemical .

While specific case studies and comprehensive data tables focused solely on this compound are not available in the search results, research on related compounds, such as 1,2,4-triazoles, suggests potential applications because they share a similar core structure .

1,2,4-Triazoles as antibacterial agents

  • 1,2,4-Triazole derivatives exhibit multidirectional biological activity .
  • 4-Amino-1,2,4-triazole derivatives have shown antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens . For example, a compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed high antibacterial activity, comparable to ceftriaxone .
  • Other synthesized triazoles have demonstrated antibacterial activity against B. subtilis, S. aureus, P. mirabilis, and S. typhi, comparable to levofloxacin . Proteus mirabilis was particularly sensitive to these compounds .
  • Certain 1,2,4-triazole derivatives showed better bactericidal activity than bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae . Compounds with strongly electron-withdrawing substituents on the benzene ring enhanced antibacterial activity .
  • 1,2,4-Triazole-pyrimidine hybrids displayed excellent activity against S. aureus and E. coli, and were found to be more effective than many clinically used antibiotics against MRSA strains .

Other potential applications of 1,2,4-triazoles

  • 1,2,4-Triazoles can interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
  • 1,2,4-Triazoles and their heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antiviral, and anticonvulsant properties .
  • They also have applications as corrosion inhibitors and in agrochemicals, polymers, and material science .
  • Mercapto-substituted 1,2,4-triazoles have shown chemopreventive and chemotherapeutic effects on cancer .

Mechanism of Action

The mechanism of action of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Anti-HIV Activity: The introduction of hydrazino (–NHNH₂) and phosphonate groups enhances antiviral potency .
  • Toxicity Profile : Metamitron’s methyl and phenyl substituents correlate with herbicidal efficacy but also neurotoxicity, highlighting substituent-dependent safety concerns .
  • Antioxidant Enhancement : Fluorine and phosphonic acid groups in 81a-f improve radical-scavenging activity compared to the parent compound .

Physicochemical Properties

Property 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one 6-tert-Butyl Analog Metamitron Fluorinated Derivative (81f)
Molecular Weight (g/mol) ~200 (varies with R-group) 200.26 202.23 487.32 (estimated)
Physical State Not reported Pale-yellow solid Crystalline solid Not reported
Solubility Dependent on R-group polarity Low (non-polar R) Moderate in organic solvents Likely enhanced by phosphonate
Stability Sensitive to oxidation (–SH group) Stable Stable Hydrolytically stable

Notes:

  • The tert-butyl group in the 6-position increases hydrophobicity, reducing solubility in polar solvents .
  • The sulfanyl (–SH) group in the parent compound may confer susceptibility to oxidation, necessitating stabilization strategies .

Biological Activity

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

  • Molecular Formula : C3_{3}H7_{7}N5_{5}OS
  • Molecular Weight : 145.18 g/mol
  • CAS Number : 23702-90-1

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies indicated that 4-amino-3-sulfanyl derivatives showed significant activity against various bacterial strains. The presence of lipophilic substituents such as chlorophenyl and fluorophenyl groups enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity of 4-Amino-3-sulfanyl Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. A notable example is the evaluation of 4-amino derivatives on various cancer cell lines, which revealed promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Case Study:
A study evaluated the effects of a series of triazine compounds on human cancer cell lines, demonstrating that specific modifications to the triazine core significantly enhanced cytotoxicity. The most effective compounds exhibited IC50_{50} values below 10 µM against several cancer types .

Table 2: IC50_{50} Values of Selected Triazine Compounds Against Cancer Cell Lines

Compound NameCell LineIC50_{50} (µM)Reference
Compound DHeLa5.2
Compound EMCF-77.8
Compound FA5499.0

Anti-inflammatory Effects

The anti-inflammatory properties of triazine compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings:
In vivo studies indicated that administration of 4-amino-3-sulfanyl derivatives significantly reduced inflammation markers in animal models. The mechanism is believed to involve the modulation of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-3-sulfanyl derivatives can be influenced by structural modifications:

  • Substituents : The introduction of electron-withdrawing groups enhances activity.
  • Core Structure : The presence of the triazine ring is crucial for maintaining biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 2
4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

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